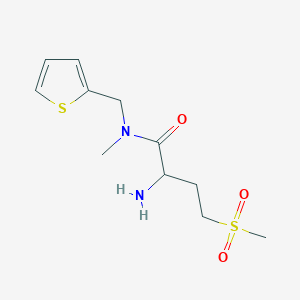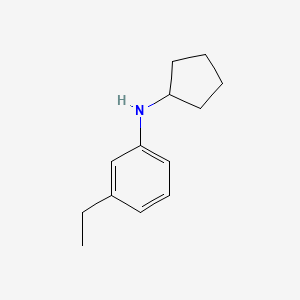
N-cyclopentyl-3-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-ethylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclopentyl and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with 3-ethylbenzaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Another method involves the alkylation of 3-ethylaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination or alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N-cyclopentyl-3-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-ethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-methylaniline
- N-cyclopentyl-3-propylaniline
- N-cyclopentyl-3-butylaniline
Comparison
N-cyclopentyl-3-ethylaniline is unique due to the presence of both cyclopentyl and ethyl groups, which confer distinct steric and electronic properties. Compared to its analogs, such as N-cyclopentyl-3-methylaniline or N-cyclopentyl-3-propylaniline, it may exhibit different reactivity and biological activity due to variations in molecular size and shape.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-cyclopentyl-3-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-2-11-6-5-9-13(10-11)14-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3 |
InChI Key |
GGQHHBLMGKLZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)

![1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13275626.png)


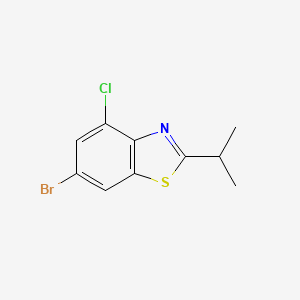
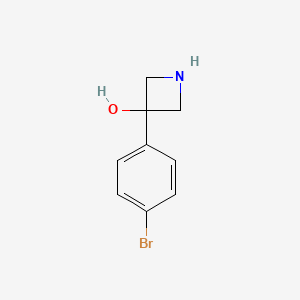

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13275665.png)
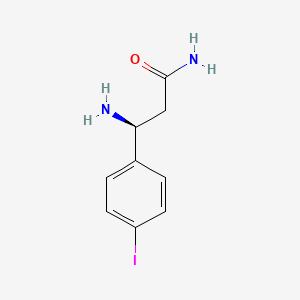
![(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13275688.png)
amine](/img/structure/B13275689.png)
![1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13275704.png)
